molecular formula C13H12OS B13570210 4-(Mercapto(phenyl)methyl)phenol

4-(Mercapto(phenyl)methyl)phenol

Cat. No.: B13570210
M. Wt: 216.30 g/mol
InChI Key: UYWUNHXZEHIXCU-UHFFFAOYSA-N
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Description

4-(Mercapto(phenyl)methyl)phenol is an organic compound that features both a thiol group (-SH) and a phenol group (-OH) attached to a benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Mercapto(phenyl)methyl)phenol typically involves the reaction of a phenol derivative with a thiol compound. One common method is the reaction of 4-chloromethylphenol with thiophenol under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(Mercapto(phenyl)methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of the corresponding thiol.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

4-(Mercapto(phenyl)methyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Mercapto(phenyl)methyl)phenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions and other electrophilic species, while the phenol group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxythioanisole: Similar structure but with a methoxy group instead of a thiol group.

    4-Methylmercaptophenol: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

4-(Mercapto(phenyl)methyl)phenol is unique due to the presence of both a thiol and a phenol group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C13H12OS

Molecular Weight

216.30 g/mol

IUPAC Name

4-[phenyl(sulfanyl)methyl]phenol

InChI

InChI=1S/C13H12OS/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13-15H

InChI Key

UYWUNHXZEHIXCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)S

Origin of Product

United States

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